molecular formula C20H14N4S B8006086 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine

2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine

Cat. No.: B8006086
M. Wt: 342.4 g/mol
InChI Key: MAIAUEZODODLMZ-UHFFFAOYSA-N
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Description

2-(1H-Benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This multi-cyclic scaffold is structurally related to several classes of biologically active molecules, particularly kinase inhibitors investigated for the treatment of acute myeloid leukaemia (AML) . Compounds featuring the benzimidazole-thienopyridine core are recognized for their potential as type II FLT3 inhibitors, which bind to the inactive (DFG-out) conformation of the Fms-like tyrosine kinase 3 (FLT3) . This mechanism offers potential advantages in selectivity and in overcoming resistance mutations, such as the FLT3-D835Y variant commonly associated with drug resistance in AML . The structural framework of this compound also serves as a versatile chemical building block for constructing more complex polycyclic systems, such as pyrimidobenzimidazoles and related fused heterocycles, which are frequently explored for their diverse biological activities, including antitumor properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment.

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4S/c21-17-13-10-11-14(12-6-2-1-3-7-12)24-20(13)25-18(17)19-22-15-8-4-5-9-16(15)23-19/h1-11H,21H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAIAUEZODODLMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C4=NC5=CC=CC=C5N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene Derivatives

Installation of the 2-(1H-Benzimidazol-2-yl) Group

Ullmann-Type Coupling

Copper-mediated coupling between the C-2 iodide and benzimidazole follows conditions adapted from patent CN102267980A. A mixture of copper powder , KOH , and K₂CO₃ in DMF at 130°C under nitrogen affords the desired product in 85–91% yield. Critical parameters include:

  • Molar ratios : 1:2.1–2.3 (core:benzimidazole).

  • Reaction time : 40–50 h for complete conversion.

  • Workup : Ammonia solution neutralizes excess base, enabling precipitation of the crude product.

Alternative Buchwald–Hartwig Amination

For substrates resistant to Ullmann conditions, palladium catalysis offers a complementary route. Using Pd(OAc)₂/RuPhos in tert-butanol at 100°C, the coupling achieves 68% yield. However, this method is less cost-effective due to palladium catalyst expenses.

Protecting Group Strategies and Deprotection

SEM (Trimethylsilylethoxymethyl) Protection

During benzimidazole coupling, the NH group of benzimidazole is protected with SEM-Cl to prevent coordination with copper or palladium catalysts. Deprotection with trifluoroacetic acid (TFA) at 50°C for 6 h followed by basification (NaOH) releases the free benzimidazole. However, SEM removal risks formaldehyde release, leading to side products like tricyclic azaindoles.

Boc (tert-Butoxycarbonyl) Alternatives

Boc protection of the amine at C-3 allows compatibility with coupling conditions. Deprotection with HCl in dioxane (4 M, 25°C) cleanly regenerates the amine without side reactions.

Comparative Analysis of Synthetic Routes

StepMethodCatalyst SystemYield (%)Purity (%)Cost Efficiency
Core synthesisCyclocondensation60–97>90High
Phenyl introductionSuzuki–MiyauraPd₂(dba)₃/XPhos68–75>95Moderate
Benzimidazole couplingUllmannCu/KOH/K₂CO₃85–91>98High
Amine introductionBuchwald–HartwigXPhos Pd G268>95Low
Amine introductionNitration-ReductionHNO₃/H₂SO₄, H₂/Pd/C80>90Moderate

Challenges and Optimization Strategies

Regioselectivity in Cross-Couplings

Competitive diarylation at C-2 and C-6 is suppressed by using bulky ligands (XPhos) and limiting boronic acid stoichiometry.

Side Product Formation

Formaldehyde release during SEM deprotection is mitigated by shorter TFA exposure (2–4 h). Alternatively, Boc protection eliminates this issue.

Solvent and Base Selection

Anhydrous tert-butanol enhances palladium catalyst activity in Buchwald–Hartwig aminations, while DMF optimizes copper-mediated Ullmann couplings .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Research indicates that compounds containing the thieno[2,3-b]pyridine scaffold exhibit notable antitumor properties. A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific IC50 values for various cancer cell lines were reported as follows:

Cell LineIC50 (µM)
MCF-7 (Breast)5.4
A549 (Lung)4.2
HeLa (Cervical)6.1

These results suggest that 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine could serve as a lead compound for further development in cancer therapy .

Antimicrobial Activity

The compound has also shown promising results against various bacterial strains. In vitro studies revealed its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

These findings indicate potential applications in treating bacterial infections .

Ligand Systems

The compound's ability to form stable metal complexes has been explored for its application in catalysis. As a bidentate ligand, it can coordinate with transition metals, enhancing catalytic activity in olefin polymerization processes. The synthesized metal complexes have shown improved efficiency compared to traditional catalysts .

Case Studies

  • Antitumor Mechanism Study :
    • A comprehensive study investigated the mechanism of action of the compound on MCF-7 cells, revealing that it induces apoptosis via the mitochondrial pathway. The study utilized flow cytometry and Western blotting to assess changes in protein expression levels related to apoptosis .
  • Antimicrobial Efficacy :
    • A series of experiments evaluated the antimicrobial properties against multi-drug resistant strains of bacteria. The compound was tested alongside standard antibiotics, showing synergistic effects when used in combination therapy .

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with receptors on the cell surface, modulating signaling pathways and cellular responses. Additionally, the compound may intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Key structural analogs differ in substituents at positions 2, 4, and 6 of the thieno[2,3-b]pyridin-3-amine scaffold:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological Activity Synthesis Method
Target Compound 2-(Benzimidazol-2-yl), 6-phenyl ~409* N/A (Theoretical) Likely condensation routes
SW033291 (2-(Butylsulfinyl)-4-phenyl-6-(thiophen-2-yl)) 2-(Butylsulfinyl), 4-phenyl, 6-(thiophen-2-yl) 412.59 15-PGDH inhibition (Ki = 0.1 nM) Oxidation/cyclization
Compound 12q () 2-(Butylsulfinyl), 4-(1,2-dimethylimidazol-5-yl), 6-(thiazol-2-yl) 432.1 Chiral separation (AD column) Sulfinyl introduction
Compound 17 () 2-(Benzimidazol-2-yl), 4-(furan-2-yl), 6-(benzofuran-2-yl) ~420* Anticancer (reported for analogs) Aldol condensation
5-Bromo-thieno[2,3-b]pyridin-3-amine () 5-Bromo 229.1 Halogenated intermediate Bromination

*Estimated based on molecular formula.

Physicochemical Properties

  • Solubility : Sulfinyl analogs (e.g., SW033291) exhibit moderate DMSO solubility (up to 100 mM) , whereas benzimidazole derivatives may face solubility challenges due to higher hydrophobicity.
  • Thermal Stability : Melting points for benzimidazole derivatives exceed 300°C (e.g., compound 17) , compared to ~250°C for sulfinyl analogs .

Research Findings and Implications

Sulfinyl vs. Benzimidazole Moieties :

  • Sulfinyl groups (e.g., SW033291) optimize enzyme inhibition through polar interactions, while benzimidazoles may target DNA or kinases .
  • Hybrid structures (e.g., 2-sulfinyl + 6-benzimidazole) could merge dual mechanisms.

Chirality Matters : Enantiomers of sulfinyl compounds (e.g., 12q) show distinct biological profiles, emphasizing the need for stereochemical control .

Synthetic Complexity : Benzimidazole incorporation requires meticulous stepwise synthesis, whereas sulfinyl derivatives benefit from scalable oxidation protocols .

Biological Activity

The compound 2-(1H-benzimidazol-2-yl)-6-phenylthieno[2,3-b]pyridin-3-amine is a heterocyclic compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The structure of this compound includes multiple heterocyclic rings, which contribute to its biological activity. The IUPAC name reflects the complex arrangement of benzimidazole, thienopyridine, and phenyl groups.

Property Value
Molecular Formula C20H14N4S
Molecular Weight 350.41 g/mol
IUPAC Name This compound
CAS Number Not available

Anticancer Activity

Research indicates that this compound exhibits anticancer properties. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance:

  • Study Findings : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial activity. A series of derivatives were synthesized and tested against various bacterial strains:

  • Results : The compound exhibited significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values reported around 5 µg/mL .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Binding : It may interact with cellular receptors, influencing signaling pathways related to cell growth and apoptosis.
  • DNA Intercalation : There is potential for the compound to intercalate into DNA, disrupting replication processes .

Case Study 1: Anticancer Efficacy

A recent study focused on the anticancer efficacy of this compound in a xenograft model of breast cancer. The results indicated:

  • Tumor Growth Inhibition : A significant reduction in tumor volume was observed after treatment with the compound compared to control groups.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties against a panel of pathogens. Key findings included:

Pathogen MIC (µg/mL)
Staphylococcus aureus5
Escherichia coli10
Pseudomonas aeruginosa15

These results underscore the potential utility of this compound in treating infections caused by resistant bacterial strains .

Q & A

Q. Basic Quality Control

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) .
  • TLC : Hexane/EtOAc (3:1) for monitoring reaction progress .
  • Recrystallization : Ethanol/water mixtures to remove dimeric byproducts observed in <sup>1</sup>H NMR (e.g., δ 4.5–5.0 ppm) .

How is the compound evaluated for initial biological activity in academic research?

Q. Basic Bioactivity Screening

  • Enzyme inhibition assays : 15-Prostaglandin Dehydrogenase (15-PGDH) inhibition via UV/Vis spectroscopy (IC50 values in nM range) .
  • Cellular models : Fibroblast proliferation assays to assess tissue repair potential .

What strategies optimize synthetic yields for structurally analogous derivatives?

Q. Advanced Synthesis Optimization

  • Substituent variation : Introducing electron-withdrawing groups (e.g., chloro, trifluoromethyl) on the phenyl ring enhances cyclization efficiency (yield improvement from 17% to 79%) .
  • Solvent selection : Replacing THF with DMF improves solubility of intermediates during oxidation steps .
  • Catalytic conditions : Using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for amide couplings reduces side reactions .

How are stereochemical ambiguities resolved in sulfoxide-containing derivatives?

Q. Advanced Stereochemical Analysis

  • Chiral chromatography : Chiralpak AD columns (100% MeOH) separate enantiomers (e.g., (-)-(S) and (+)-(R) forms eluting at 13.4 and 19.9 min, respectively) .
  • Circular dichroism (CD) : Correlates elution order with absolute configuration .

How are contradictory NMR or MS data interpreted during structural validation?

Q. Advanced Data Contradiction Analysis

  • Dynamic effects in NMR : Broadened peaks for NH2 groups (δ ~5.5 ppm) due to hydrogen bonding are resolved using DMSO-d6 .
  • ESI-MS adducts : Sodium adducts ([M+Na]<sup>+</sup>) are distinguished via high-resolution MS (HRMS) .

What computational approaches support structure-activity relationship (SAR) studies?

Q. Advanced SAR Methodology

  • Docking simulations : AutoDock Vina models interactions with 15-PGDH active site (e.g., sulfinyl group hydrogen-bonding to Tyr<sup>151</sup>) .
  • QSAR modeling : Hammett constants (σ) correlate substituent electronic effects with IC50 values .

What challenges arise in crystallographic refinement of thieno[2,3-b]pyridine derivatives?

Q. Advanced Crystallography

  • Disorder in sulfinyl groups : SHELXL restraints (SIMU/DELU) mitigate overfitting .
  • Twinned crystals : HKL-3000 integrates data from multiple crystals to resolve ambiguities .

How are scale-up challenges addressed while maintaining purity and yield?

Q. Advanced Process Chemistry

  • Flow chemistry : Continuous oxidation reactors minimize H2O2 decomposition during sulfoxide formation .
  • Greener solvents : Replacing CHCl3 with cyclopentyl methyl ether (CPME) improves safety and scalability .

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